molecular formula C10H12FNO3 B13188587 Ethyl 2-amino-3-fluoro-4-methoxybenzoate

Ethyl 2-amino-3-fluoro-4-methoxybenzoate

Cat. No.: B13188587
M. Wt: 213.21 g/mol
InChI Key: IITDUNMKFVDBHC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a fluoro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-fluoro-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-fluoro-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Hydrolysis: Formation of 2-amino-3-fluoro-4-methoxybenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-amino-3-fluoro-4-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-fluoro-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and fluoro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both an amino group and a fluoro group on the benzoate ring can enhance its reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

ethyl 2-amino-3-fluoro-4-methoxybenzoate

InChI

InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-5-7(14-2)8(11)9(6)12/h4-5H,3,12H2,1-2H3

InChI Key

IITDUNMKFVDBHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)F)N

Origin of Product

United States

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